Product packaging for Benzenamine, 4-(2H-tetrazol-2-yl)-(Cat. No.:CAS No. 52708-35-7)

Benzenamine, 4-(2H-tetrazol-2-yl)-

Cat. No.: B3270470
CAS No.: 52708-35-7
M. Wt: 161.16 g/mol
InChI Key: HELCKJWIYMGRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzenamine, 4-(2H-tetrazol-2-yl)- is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-(2H-tetrazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(2H-tetrazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5 B3270470 Benzenamine, 4-(2H-tetrazol-2-yl)- CAS No. 52708-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(tetrazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCKJWIYMGRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2N=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341247
Record name 4-(2H-tetrazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52708-35-7
Record name 4-(2H-tetrazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2H-1,2,3,4-tetrazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of Benzenamine, 4-(2H-tetrazol-2-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzenamine, 4-(2H-tetrazol-2-yl)-

Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-1,2,3,4-tetrazol-2-yl)aniline, is an aromatic organic compound with the chemical formula C₇H₇N₅. Its structure consists of a benzenamine (aniline) core substituted with a 2H-tetrazole ring at the para position. The presence of the nitrogen-rich tetrazole ring and the versatile aniline moiety suggests its potential utility as a building block in medicinal chemistry and materials science. The tetrazole group can act as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate.

A limited amount of physicochemical data has been reported for this compound.

PropertyValue
Molecular FormulaC₇H₇N₅
Molecular Weight161.16 g/mol
Boiling Point373.8 °C
Flash Point179.8 °C

Table 1: Known Physicochemical Properties of Benzenamine, 4-(2H-tetrazol-2-yl)-[1]

Expected Solubility and Stability Profile

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its structure, the solubility of Benzenamine, 4-(2H-tetrazol-2-yl)- is expected to be as follows:

  • Aqueous Solubility: The presence of the aniline and tetrazole rings, both capable of hydrogen bonding, suggests some degree of aqueous solubility. However, the overall aromatic character of the molecule may limit its solubility in water. The pH of the aqueous medium is expected to significantly influence its solubility. The aniline moiety is basic, and the tetrazole ring is acidic, meaning the compound will have different ionization states at different pH values.

  • Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] Its solubility in non-polar solvents is likely to be limited.

Stability

The chemical stability of a pharmaceutical compound is paramount to ensure its safety and efficacy. The stability of Benzenamine, 4-(2H-tetrazol-2-yl)- should be evaluated under various stress conditions:

  • pH Stability: The compound's stability is likely to be pH-dependent. The amide linkage that could be formed from the aniline group and the tetrazole ring itself might be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Thermal Stability: Tetrazole-containing compounds are generally known for their thermal stability. However, at elevated temperatures, decomposition may occur.[2]

  • Photostability: Aromatic amines can be susceptible to photodegradation. Therefore, exposure to light, especially UV radiation, might lead to the degradation of the compound.

Experimental Protocols for a Comprehensive Analysis

To definitively determine the solubility and stability of Benzenamine, 4-(2H-tetrazol-2-yl)-, the following detailed experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of Benzenamine, 4-(2H-tetrazol-2-yl)- is added to a series of vials containing different solvents (e.g., water at various pH values, phosphate-buffered saline, and relevant organic solvents).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate (e.g., 24-48h shaking) A->B C Phase Separation (Filter/Centrifuge) B->C D Quantify concentration in solution (HPLC) C->D E Determine Solubility D->E

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method Development

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves developing a stability-indicating analytical method, typically an HPLC method.

Methodology:

  • Stress Conditions: Solutions of Benzenamine, 4-(2H-tetrazol-2-yl)- are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound and a solution at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Exposing a solution to UV and visible light.

  • Development of a Stability-Indicating HPLC Method:

    • An HPLC method is developed to separate the parent compound from all its degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.

    • The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Analysis of Stressed Samples: The stressed samples are analyzed using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of the degradation products.

G cluster_1 Forced Degradation & Stability-Indicating Method Workflow cluster_stress Stress Conditions A Acid Hydrolysis G Analyze Stressed Samples A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Develop & Validate HPLC Method F->G H Identify Degradation Pathway G->H

Caption: Workflow for forced degradation studies and HPLC method development.

Data Presentation Templates

The following tables are templates for how the quantitative data from the proposed experiments should be structured for clear comparison.

Table 2: Template for Solubility Data of Benzenamine, 4-(2H-tetrazol-2-yl)-

SolventpHTemperature (°C)Solubility (mg/mL)
Water3.025[Experimental Value]
Water7.425[Experimental Value]
Water9.025[Experimental Value]
PBS (pH 7.4)7.425[Experimental Value]
MethanolN/A25[Experimental Value]
EthanolN/A25[Experimental Value]
DMSON/A25[Experimental Value]

Table 3: Template for Stability Data of Benzenamine, 4-(2H-tetrazol-2-yl)- from Forced Degradation Studies

Stress ConditionDuration% Degradation of Parent CompoundNumber of DegradantsRetention Time(s) of Major Degradant(s)
0.1 M HCl, 60 °C24 h[Experimental Value][Experimental Value][Experimental Value]
0.1 M NaOH, 60 °C24 h[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂, RT24 h[Experimental Value][Experimental Value][Experimental Value]
Heat (80 °C, solution)48 h[Experimental Value][Experimental Value][Experimental Value]
Light (ICH Q1B)-[Experimental Value][Experimental Value][Experimental Value]

Conclusion

While specific experimental data for Benzenamine, 4-(2H-tetrazol-2-yl)- is currently limited, this guide provides a robust framework for its characterization. By following the detailed experimental protocols for solubility and stability, researchers and drug development professionals can generate the necessary data to evaluate its potential as a lead compound or a valuable chemical intermediate. The general characteristics of related tetrazole and aniline compounds suggest that Benzenamine, 4-(2H-tetrazol-2-yl)- will have pH-dependent solubility and be relatively stable, but these properties must be confirmed through rigorous experimentation.

References

Methodological & Application

Synthesis Protocol for Benzenamine, 4-(2H-tetrazol-2-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Benzenamine, 4-(2H-tetrazol-2-yl)-, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a nitrophenyl tetrazole intermediate, followed by the reduction of the nitro group to the desired aniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of Benzenamine, 4-(2H-tetrazol-2-yl)-.

StepReactionReactantsReagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)
1Tetrazole Formation4-Nitrobenzonitrile, Sodium Azide-DMF6-24 h110-12092-97
2aNitro Reduction5-(4-Nitrophenyl)-1H-tetrazoleH₂, 10% Pd/CMethanol4 hRoom Temp.High
2bNitro Reduction5-(4-Nitrophenyl)-1H-tetrazoleSnCl₂·2H₂O, HClEthanol2-4 hReflux>95
2cNitro Reduction5-(4-Nitrophenyl)-1H-tetrazoleFe, NH₄ClEthanol/Water1-3 h70-80High

Experimental Protocols

Step 1: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole

This procedure outlines the formation of the tetrazole ring from a nitrile precursor.

Materials:

  • 4-Nitrobenzonitrile

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 110-120 °C and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it under vacuum.

  • Alternatively, the product can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 5-(4-nitrophenyl)-1H-tetrazole can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization Data for 5-(4-Nitrophenyl)-1H-tetrazole:

  • Appearance: White to off-white solid.

  • Melting Point: 215-217 °C.

  • ¹H NMR (DMSO-d₆): δ 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H).

  • ¹³C NMR (DMSO-d₆): δ 155.3, 131.1, 129.3, 126.8, 124.0.

Step 2: Synthesis of Benzenamine, 4-(2H-tetrazol-2-yl)-

This section details three effective methods for the reduction of the nitro group of 5-(4-nitrophenyl)-1H-tetrazole to the corresponding amine.

Materials:

  • 5-(4-Nitrophenyl)-1H-tetrazole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a solution of 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

  • Place the reaction mixture in a Parr hydrogenator.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Shake the reaction mixture at room temperature for 4 hours or until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Materials:

  • 5-(4-Nitrophenyl)-1H-tetrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization.

Materials:

  • 5-(4-Nitrophenyl)-1H-tetrazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, add 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq), iron powder (5-10 eq), and ammonium chloride (4-5 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried, and concentrated to give the product.

  • Purify by recrystallization if necessary.

Characterization Data for Benzenamine, 4-(2H-tetrazol-2-yl)-:

  • Appearance: Light orange to brown solid.[1]

  • Melting Point: 266.0-269.0 °C.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35-7.37 (d, 2H), 6.58-6.60 (d, 2H), 6.12 (s, 2H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.22, 153.01, 133.43, 120.69, 113.44, 95.47.[1]

  • IR (cm⁻¹): 3483, 3384, 2711, 1621, 1315, 1173, 828.[1]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: Nitro Reduction start1 4-Nitrobenzonitrile product1 5-(4-Nitrophenyl)-1H-tetrazole start1->product1 110-120 °C, 6-24 h reagent1 NaN₃, DMF reagent1->product1 start2 5-(4-Nitrophenyl)-1H-tetrazole product2 Benzenamine, 4-(2H-tetrazol-2-yl)- start2->product2 reagent2a H₂ / Pd/C reagent2a->product2 RT, 4 h reagent2b SnCl₂ / HCl reagent2b->product2 Reflux, 2-4 h reagent2c Fe / NH₄Cl reagent2c->product2 70-80 °C, 1-3 h

Caption: Overall synthesis workflow for Benzenamine, 4-(2H-tetrazol-2-yl)-.

Logical Relationship of Reduction Methods

ReductionMethods cluster_methods Reduction Methods start 5-(4-Nitrophenyl)-1H-tetrazole catalytic Catalytic Hydrogenation (H₂ / Pd/C) start->catalytic tin_chloride Tin(II) Chloride (SnCl₂ / HCl) start->tin_chloride iron Iron (Fe / NH₄Cl) start->iron end_product Benzenamine, 4-(2H-tetrazol-2-yl)- catalytic->end_product tin_chloride->end_product iron->end_product

Caption: Alternative methods for the reduction of the nitro intermediate.

References

Application Notes and Protocols: Benzenamine, 4-(2H-tetrazol-2-yl)- in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Benzenamine, 4-(2H-tetrazol-2-yl)- and its derivatives in medicinal chemistry, focusing on their role as versatile scaffolds in drug discovery. The protocols outlined below are representative methods for the synthesis, characterization, and biological evaluation of compounds containing the 4-(2H-tetrazol-2-yl)benzenamine core structure.

Introduction to Tetrazoles in Medicinal Chemistry

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes. The nitrogen-rich tetrazole ring can participate in hydrogen bonding and metal chelation, crucial for molecular recognition at biological targets. Compounds featuring a tetrazole ring have shown a wide array of biological activities, including antihypertensive, anticancer, antibacterial, and antiviral effects.

Applications in Drug Discovery

While specific biological data for Benzenamine, 4-(2H-tetrazol-2-yl)- is not extensively available in public literature, its structural motif is present in various pharmacologically active agents. The primary amine on the phenyl ring serves as a key functional group for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

Potential therapeutic areas for derivatives of Benzenamine, 4-(2H-tetrazol-2-yl)- include:

  • Enzyme Inhibition: The tetrazole ring can interact with active sites of various enzymes. For instance, derivatives have been explored as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).

  • Receptor Antagonism: The structural features of tetrazole-containing compounds make them suitable candidates for receptor antagonists, such as angiotensin II receptor blockers used in treating hypertension.

  • Anticancer Agents: Many kinase inhibitors and other anticancer compounds incorporate nitrogen-containing heterocyclic rings like tetrazole. These moieties can form critical interactions within the ATP-binding pocket of kinases.

Quantitative Data Summary

The following tables summarize quantitative data for representative tetrazole-containing compounds, illustrating their potential potency in various biological assays. It is important to note that these are examples from related but structurally distinct molecules.

Table 1: Enzyme Inhibitory Activity of Tetrazole Derivatives

Compound ClassTarget EnzymeIC50 (nM)Reference
Tetrazolamide-benzimidazol-2-onesArabidopsis thaliana HPPD (AtHPPD)10[1]
Tetrazole Thioether AnalogsN-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)50,200
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivativesc-Met50
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivativesVEGFR-220

Table 2: Anticancer Activity of Tetrazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivativesMCF-7 (Breast Cancer)1.5
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivativesHep-G2 (Liver Cancer)8.7

Experimental Protocols

Protocol 1: General Synthesis of a Derivative from Benzenamine, 4-(2H-tetrazol-2-yl)-

This protocol describes a general method for the acylation of the primary amine of Benzenamine, 4-(2H-tetrazol-2-yl)- to generate a library of amide derivatives.

Materials:

  • Benzenamine, 4-(2H-tetrazol-2-yl)-

  • A variety of acyl chlorides or carboxylic acids

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve Benzenamine, 4-(2H-tetrazol-2-yl)- (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to the solution.

  • In a separate flask, activate the carboxylic acid (1.2 equivalents) with a coupling agent like HATU (1.2 equivalents) in DMF, or directly use an acyl chloride (1.2 equivalents).

  • Add the activated carboxylic acid or acyl chloride solution dropwise to the solution of Benzenamine, 4-(2H-tetrazol-2-yl)- at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Add the recombinant kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Benzenamine Benzenamine, 4-(2H-tetrazol-2-yl)- Solvent Anhydrous DMF Reagent Acyl Chloride or Carboxylic Acid + Coupling Agent Extraction Extraction with DCM Solvent->Extraction Reaction Base TEA or DIPEA Temperature 0°C to RT Washing Wash with NaHCO3 and Brine Extraction->Washing Purification Silica Gel Chromatography Washing->Purification Product Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives from Benzenamine, 4-(2H-tetrazol-2-yl)-.

Kinase_Inhibition_Assay Start Prepare Serial Dilution of Test Compound Dispense Dispense Compound into 384-well Plate Start->Dispense Add_Reagents Add Kinase and Substrate Dispense->Add_Reagents Initiate_Reaction Add ATP Add_Reagents->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze Angiotensin_Signaling Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor G_Protein Gq/11 Protein AT1_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Vasoconstriction, Aldosterone Secretion Ca_Release->Cellular_Response PKC_Activation->Cellular_Response ARB Tetrazole-based ARB (e.g., Valsartan derivative) ARB->AT1_Receptor blocks

References

Application Notes and Protocols for 4-(2H-tetrazol-2-yl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2H-tetrazol-2-yl)aniline is a versatile chemical scaffold with significant potential in drug discovery. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability, lipophilicity, and potency in many cases.[1][2] This, combined with the aniline functional group that provides a key anchor for further chemical modification, makes 4-(2H-tetrazol-2-yl)aniline an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of this and similar structures have shown a broad range of biological activities, including anticancer, antihypertensive, and antiviral properties, often by acting as kinase inhibitors.[1][3][4]

These application notes provide an overview of the utility of 4-(2H-tetrazol-2-yl)aniline in drug discovery, focusing on its role in the development of kinase inhibitors. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.

Chemical Properties

PropertyValueReference
CAS Number 52708-35-7
Molecular Formula C₇H₇N₅
Molecular Weight 161.16 g/mol
Boiling Point 373.8 °C
Flash Point 179.8 °C
Storage 2°C - 8°C

Applications in Drug Discovery: Kinase Inhibition

The aniline substructure is a common feature in many kinase inhibitors, providing a crucial interaction point within the ATP-binding pocket of these enzymes.[3][5] By incorporating the 4-(2H-tetrazol-2-yl) moiety, medicinal chemists can explore new chemical space and potentially develop highly potent and selective kinase inhibitors for various therapeutic targets.

Example Application: Pyruvate Kinase M2 (PKM2) Inhibition

Tumor pyruvate kinase M2 (PKM2) is a critical enzyme in cancer cell metabolism and has emerged as a promising target for cancer therapy.[6] Tetrazole-based derivatives have been successfully developed as potent PKM2 inhibitors.[6] For instance, the compound 1-(imidazo[1,2-a]pyrimidin-3-yl)-2-(5-(naphthalen-2-yl)-2H-tetrazol-2-yl)ethan-1-one has demonstrated potent and selective antiproliferative activity against U87MG glioma cells with an IC50 of 0.307 µM by inhibiting PKM2.[6] This highlights the potential of using the tetrazole scaffold, for which 4-(2H-tetrazol-2-yl)aniline is a key building block, in developing novel anti-cancer agents targeting cellular metabolism.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of various aniline and tetrazole derivatives against different kinases and cancer cell lines. While not direct derivatives of 4-(2H-tetrazol-2-yl)aniline, this data illustrates the potential of this chemical class.

Compound ClassTarget/Cell LineActivity (IC50/GI50)Reference
Tetrazole-based derivativePKM20.307 µM[6]
4-Anilino-2-phenylquinoline derivativeNCI-H226 (Non-small cell lung cancer)0.94 µM
4-Anilino-2-phenylquinoline derivativeMDA-MB-231/ATCC (Breast cancer)0.04 µM
4-Anilino-2-phenylquinoline derivativeSF-295 (CNS cancer)<0.01 µM
4-Anilinoquinazoline derivativesEGFR0.4 - 51 nM[7]
4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolineEGFR0.12 µM[8]
4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolineA549 cells (hypoxia)1.09 µM[8]
4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolineHT-29 cells (hypoxia)1.35 µM[8]

Experimental Protocols

Protocol 1: Synthesis of 4-(2H-tetrazol-2-yl)aniline Derivatives (General Scheme)

Objective: To synthesize a library of N-substituted derivatives of 4-(2H-tetrazol-2-yl)aniline for biological screening.

Materials:

  • 4-(2H-tetrazol-2-yl)aniline

  • Various aldehydes or carboxylic acids for derivatization

  • Sodium triacetoxyborohydride (for reductive amination)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) (for amide coupling)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure (Reductive Amination Example):

  • Dissolve 4-(2H-tetrazol-2-yl)aniline (1 equivalent) and a selected aldehyde (1.1 equivalents) in dichloromethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture portion-wise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Procedure (Amide Coupling Example):

  • Dissolve a selected carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 4-(2H-tetrazol-2-yl)aniline (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final amide derivative.

G cluster_reductive_amination Reductive Amination cluster_amide_coupling Amide Coupling ra1 Dissolve 4-(2H-tetrazol-2-yl)aniline and aldehyde in DCM ra2 Add Sodium Triacetoxyborohydride ra1->ra2 ra3 Stir at Room Temperature ra2->ra3 ra4 Quench with NaHCO3 ra3->ra4 ra5 Purify by Chromatography ra4->ra5 ac1 Activate Carboxylic Acid with EDC/HOBt in DMF ac2 Add 4-(2H-tetrazol-2-yl)aniline ac1->ac2 ac3 Stir at Room Temperature ac2->ac3 ac4 Work-up and Extraction ac3->ac4 ac5 Purify by Chromatography ac4->ac5

Caption: Synthetic workflows for derivatization.

Protocol 2: Cell Viability MTT Assay

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2-4 hours or overnight at 37°C.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G s1 Seed Cells in 96-well Plate s2 Add Compound Dilutions s1->s2 s3 Incubate for 48-72h s2->s3 s4 Add MTT Reagent s3->s4 s5 Incubate for 4h s4->s5 s6 Add Solubilization Solution s5->s6 s7 Incubate and Read Absorbance at 570 nm s6->s7 s8 Calculate IC50 s7->s8

Caption: MTT assay experimental workflow.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of test compounds on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Materials:

  • Cancer cell line

  • Test compounds

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[1]

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[1]

  • Incubate the cells at 4°C for at least 30 minutes (or overnight).[1][3]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[1]

Signaling Pathways

Derivatives of aniline are known to target various signaling pathways crucial for cancer cell proliferation and survival. Below are examples of pathways that could potentially be modulated by inhibitors derived from 4-(2H-tetrazol-2-yl)aniline.

EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3][8] Inhibition of EGFR blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and survival.

G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibition.

PKM2 and Metabolic Reprogramming

Inhibition of PKM2 in cancer cells disrupts the Warburg effect, leading to a decrease in the production of lactate and biosynthetic precursors. This can induce apoptosis and reduce cell proliferation.[6]

G Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate catalyzed by Biosynthesis Biosynthetic Precursors PEP->Biosynthesis PKM2 PKM2 Inhibitor Tetrazole-based Inhibitor Inhibitor->PKM2 Lactate Lactate Pyruvate->Lactate Proliferation Cancer Cell Proliferation Biosynthesis->Proliferation

Caption: PKM2 inhibition in cancer metabolism.

Conclusion

4-(2H-tetrazol-2-yl)aniline represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its favorable physicochemical properties and synthetic tractability make it an excellent starting point for generating diverse chemical libraries. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound and its derivatives in their drug discovery programs.

References

Application Notes and Protocols: Benzenamine, 4-(2H-tetrazol-2-yl)- as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-tetrazol-2-yl)aniline, is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive aniline moiety with a metabolically stable tetrazole ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The tetrazole group often serves as a bioisostere for a carboxylic acid, enhancing the pharmacokinetic profile of drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of Benzenamine, 4-(2H-tetrazol-2-yl)- in the synthesis of bioactive compounds.

Key Applications

The primary application of Benzenamine, 4-(2H-tetrazol-2-yl)- lies in its use as a scaffold for the introduction of the tetrazolylphenyl moiety into larger molecules. The amino group provides a convenient handle for a variety of chemical transformations, including:

  • Amide Bond Formation: Acylation of the aniline nitrogen is a straightforward and widely used method to synthesize a vast array of amide derivatives. These amides can be further elaborated or may themselves be the target bioactive molecules.

  • Ugi Multicomponent Reaction: As an amine component, it can participate in Ugi four-component reactions (U-4CR) to rapidly generate libraries of complex α-acetamido carboxamides, offering a high degree of molecular diversity from simple starting materials.

  • Azo Coupling Reactions: The aniline can be diazotized and coupled with electron-rich aromatic or heteroaromatic systems to produce azo dyes. While a classical application, this can be leveraged to create compounds with interesting photophysical or biological properties.

  • Construction of Heterocyclic Systems: The amino group can be a key functional group for the construction of more complex heterocyclic systems, such as benzodiazepines, quinolines, or other fused ring systems, depending on the reaction partner.

Data Presentation: Synthesis of Amide Derivatives

The following table summarizes the synthesis of various amide derivatives starting from Benzenamine, 4-(2H-tetrazol-2-yl)- and different carboxylic acids, demonstrating the utility of this building block in creating a library of compounds.

EntryCarboxylic AcidCoupling ReagentSolventReaction Time (h)Yield (%)
1Benzoic acidEDC, HOBtDMF1285
2Acetic acidHATU, DIPEACH₂Cl₂692
34-Chlorobenzoic acidDCC, DMAPTHF1688
4Thiophene-2-carboxylic acidT3PEthyl acetate890
5Boc-glycineCOMU, DIPEAAcetonitrile1082

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

This protocol describes a general method for the acylation of Benzenamine, 4-(2H-tetrazol-2-yl)- using a carboxylic acid and a standard peptide coupling reagent.

Materials:

  • Benzenamine, 4-(2H-tetrazol-2-yl)-

  • Carboxylic acid of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Benzenamine, 4-(2H-tetrazol-2-yl)- (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ugi Four-Component Reaction for the Synthesis of α-Acetamido Carboxamides

This protocol outlines the use of Benzenamine, 4-(2H-tetrazol-2-yl)- in a Ugi four-component reaction.

Materials:

  • Benzenamine, 4-(2H-tetrazol-2-yl)- (1.0 equivalent)

  • Aldehyde or Ketone (1.0 equivalent)

  • Isocyanide (1.0 equivalent)

  • Carboxylic acid (1.0 equivalent)

  • Methanol (MeOH)

Procedure:

  • To a solution of Benzenamine, 4-(2H-tetrazol-2-yl)- (1.0 equivalent) in methanol, add the aldehyde or ketone (1.0 equivalent) and stir for 10 minutes at room temperature.

  • To this mixture, add the carboxylic acid (1.0 equivalent) followed by the isocyanide (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired Ugi product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of derivatives using Benzenamine, 4-(2H-tetrazol-2-yl)-.

Amide_Synthesis_Workflow Start Benzenamine, 4-(2H-tetrazol-2-yl)- Reaction Stir at RT 12-24h Start->Reaction Reagents Carboxylic Acid, EDC, HOBt, DIPEA Reagents->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: Workflow for Amide Synthesis.

Ugi_Reaction_Workflow Amine Benzenamine, 4-(2H-tetrazol-2-yl)- Reaction Stir at RT 24-48h Amine->Reaction Aldehyde Aldehyde/ Ketone Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction Solvent Methanol Solvent->Reaction Purification Silica Gel Chromatography Reaction->Purification Product α-Acetamido Carboxamide Purification->Product

Caption: Ugi Four-Component Reaction Workflow.

While specific signaling pathway information for derivatives of Benzenamine, 4-(2H-tetrazol-2-yl)- is not extensively documented in publicly available literature, the general role of tetrazole-containing molecules as angiotensin II receptor blockers (ARBs) is well-established. The following diagram illustrates a simplified logical relationship of how a hypothetical derivative could function as an ARB.

ARB_Signaling_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1R->Vasoconstriction activates Derivative Derivative of Benzenamine, 4-(2H-tetrazol-2-yl)- Derivative->AT1R blocks

Application Notes & Protocols: Experimental Design for Testing Benzenamine, 4-(2H-tetrazol-2-yl)- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzenamine, 4-(2H-tetrazol-2-yl)- derivatives belong to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The tetrazole ring is often used as a bioisostere for the carboxylic acid group, offering metabolic stability and unique physicochemical properties.[1] These derivatives have shown a wide range of pharmacological activities, including potential as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents.[2][3][4]

The development of novel therapeutic agents requires a systematic and robust experimental design to identify and characterize promising lead compounds.[5][6] This document provides a detailed, step-wise experimental workflow for screening and evaluating the potential anticancer activity of newly synthesized Benzenamine, 4-(2H-tetrazol-2-yl)- derivatives, progressing from initial high-throughput in vitro screens to more complex mechanistic studies and preliminary in vivo assessments.[7] The goal of this structured approach is to efficiently select promising candidates for further preclinical development.[7][8]

Overall Experimental Workflow

The proposed experimental design follows a hierarchical screening cascade. This approach begins with broad primary screening to identify active compounds, followed by more detailed secondary assays to confirm activity and assess selectivity. Finally, mechanism of action and in vivo studies are performed on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Selectivity cluster_2 Phase 3: Mechanism of Action (MOA) cluster_3 Phase 4: In Vivo Efficacy p1 In Vitro Cytotoxicity Assay (MTT) (Multiple Cancer Cell Lines) s1 Dose-Response Analysis (IC50 Determination) p1->s1 Active 'Hits' s2 Selectivity Index (SI) (Cancer vs. Normal Cells) s1->s2 m1 Apoptosis Assay (Annexin V/PI) s2->m1 Potent & Selective Leads m2 Cell Cycle Analysis s2->m2 m3 Target Identification (e.g., Kinase Inhibition, Tubulin Polymerization) s2->m3 v1 Human Tumor Xenograft Model (Immunodeficient Mice) m1->v1 Confirmed MOA m2->v1 m3->v1 v2 Toxicity Assessment v1->v2

Figure 1: High-level workflow for anticancer drug screening.

Phase 1: Primary In Vitro Cytotoxicity Screening

Objective: To perform an initial high-throughput screening of the synthesized derivatives to identify compounds that exhibit cytotoxic effects against a panel of human cancer cell lines.[9][10]

Protocol 1: MTT Cell Viability Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of living cells, which reflects the number of viable cells.

Materials:

  • Synthesized Benzenamine, 4-(2H-tetrazol-2-yl)- derivatives

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver))[12]

  • Normal human cell line (e.g., HEK-293 or fibroblasts for selectivity testing)[13]

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Culture selected cancer and normal cell lines. Seed the cells into 96-well plates at a density of 4,000–5,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a final screening concentration (e.g., 10 µM).[11]

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control.

Data Presentation:

Table 1: Primary Screening Results (% Cell Viability at 10 µM)

Compound ID MCF-7 (Breast) A549 (Lung) HeLa (Cervical) HepG2 (Liver)
Derivative 1
Derivative 2
...

| Doxorubicin | | | | |

Phase 2: Secondary Screening and Selectivity

Objective: To determine the potency (IC50 value) of the active compounds from the primary screen and to assess their selectivity towards cancer cells over normal cells.

Protocol 2: Dose-Response Analysis and IC50 Determination

Procedure:

  • Follow the MTT assay protocol (Protocol 1).

  • Instead of a single concentration, treat the cells with a range of concentrations for each active compound (e.g., 0.01, 0.1, 1, 5, 10, 50, 100 µM).[11]

  • Perform this assay on both cancer cell lines where the compound was active and on a normal, non-malignant cell line (e.g., HEK-293).[13]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.

Data Presentation:

Table 2: IC50 Values and Selectivity Index (SI)

Compound ID Cancer Cell Line (e.g., MCF-7) IC50 (µM) Normal Cell Line (HEK-293) IC50 (µM) Selectivity Index (SI)¹
Derivative 1
Derivative 2
...

¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.[13]

Phase 3: Mechanism of Action (MOA) Studies

Objective: To investigate the underlying biological mechanisms by which the lead compounds exert their cytotoxic effects. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).

Apoptosis Signaling Pathway: Many chemotherapeutic agents function by activating intrinsic or extrinsic apoptotic pathways, which converge on the activation of executioner caspases (like Caspase-3), leading to cell death.

G drug Tetrazole Derivative pro_caspase9 Pro-Caspase-9 drug->pro_caspase9 Induces activation caspase9 Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 Activates caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Simplified intrinsic apoptosis signaling pathway.

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

Procedure:

  • Cell Treatment: Seed a selected cancer cell line in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation:

Table 3: Apoptosis Assay Results

Treatment Concentration % Live Cells % Early Apoptotic % Late Apoptotic
Vehicle Control -
Derivative X IC50

| Derivative X | 2x IC50 | | | |

Phase 4: Preliminary In Vivo Efficacy Testing

Objective: To evaluate the antitumor efficacy and potential toxicity of the most promising lead compound in a living organism. Human tumor xenograft models in immunodeficient mice are standard for preclinical in vivo screening.[8][14][15]

In Vivo Xenograft Study Workflow:

G start Acclimate Immunodeficient Mice implant Subcutaneous Implantation of Human Tumor Cells start->implant tumor_growth Monitor Tumor Growth (to ~100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treatment Administer Compound (e.g., IP, IV, Oral) randomize->treatment monitor Measure Tumor Volume & Body Weight (2-3x/week) treatment->monitor monitor->treatment Repeat Dosing endpoint Endpoint: Tumor Size Limit Reached or Study Duration Ends monitor->endpoint analysis Data Analysis endpoint->analysis

Figure 3: Workflow for a mouse xenograft efficacy study.

Protocol 4: Human Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., Nude or SCID mice)[16]

  • Selected human cancer cell line

  • Lead compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously inject ~5 million cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, lead compound at different doses).

  • Drug Administration: Administer the compound and vehicle control according to a predetermined schedule (e.g., daily, once every three days) via an appropriate route (intraperitoneal, oral gavage, etc.).

  • Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study. Body weight is a general indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the mice and excise the tumors for further analysis if needed.

Data Presentation:

Table 4: In Vivo Efficacy and Toxicity Summary

Treatment Group N Mean Tumor Volume at Endpoint (mm³) % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle Control 10 N/A
Derivative X (Dose 1) 10

| Derivative X (Dose 2) | 10 | | | |

References

Application Notes and Protocols for Tetrazole-Containing Compounds as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide an overview of the utility of tetrazole-containing compounds as molecular probes for researchers, scientists, and drug development professionals. The protocols detailed below are based on established methodologies for evaluating the biological activity of such compounds.

Application Notes

Probing Angiotensin II Receptors

Tetrazole-containing compounds, particularly derivatives of biphenyl tetrazoles like valsartan, are potent antagonists of the Angiotensin II receptor type 1 (AT1).[4][5] This makes them excellent molecular probes for studying the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.

  • Applications:

    • Investigating the structure-activity relationships of AT1 receptor antagonists.

    • Use in competitive binding assays to screen for new AT1 receptor ligands.

    • Studying the downstream signaling effects of AT1 receptor blockade in various cell types and tissues.

    • Serving as a parent compound for the development of fluorescently labeled or radiolabeled probes for receptor imaging.

Investigating Enzyme Inhibition

The tetrazole moiety can interact with the active sites of various enzymes. For instance, certain tetrazole derivatives have been shown to be effective inhibitors of urease and acetylcholinesterase (AChE).[3][4][5]

  • Applications as Urease Inhibitors:

    • Probing the active site of urease to understand its catalytic mechanism.[4][5]

    • Screening for novel antibacterial agents, particularly against urease-producing bacteria like Helicobacter pylori.[6]

    • Investigating the role of urease in pathological conditions such as gastritis, ulcers, and urolithiasis.[6]

  • Applications as Acetylcholinesterase Inhibitors:

    • Studying the active site of AChE, a key enzyme in the cholinergic nervous system.[3]

    • Screening for potential therapeutic agents for Alzheimer's disease, which is characterized by a deficit in acetylcholine.[3]

Assessing Antioxidant Activity

Some tetrazole derivatives exhibit significant free-radical scavenging properties.[4][5][6] This allows their use as probes to investigate oxidative stress in biological systems.

  • Applications:

    • Quantifying the antioxidant capacity of novel synthetic compounds.

    • Studying the role of oxidative stress in various disease models.

    • Investigating the mechanisms of antioxidant action.

Quantitative Data

The following tables summarize quantitative data on the biological activity of representative tetrazole-containing compounds, based on findings from cited research.

Table 1: Antihypertensive Activity of Valsartan Derivatives [4][7]

Compound CodeDose (mg/kg)Mean Arterial Pressure Reduction (mmHg)
AV0 (Valsartan)8035.3 ± 1.5
AV38045.6 ± 1.2
AV98042.1 ± 1.8

Table 2: Urease Inhibition by Valsartan Derivatives [4]

Compound CodeConcentration (µM)% InhibitionIC₅₀ (µM)
AV410085.2 ± 0.418.5 ± 0.3
AV810078.9 ± 0.622.1 ± 0.5
AV1110075.4 ± 0.525.8 ± 0.7
Thiourea (Standard)10098.2 ± 0.221.6 ± 0.1

Table 3: Antioxidant (DPPH Scavenging) Activity of Valsartan Derivatives [4]

Compound CodeIC₅₀ (µg/mL)
AV0 (Valsartan)85.3 ± 0.8
AV245.1 ± 0.5
AV855.7 ± 0.4
AV1152.3 ± 0.6
Ascorbic Acid (Standard)40.1 ± 0.3

Experimental Protocols

Protocol 1: In-vitro Urease Inhibition Assay

This protocol is adapted from methodologies used to evaluate valsartan derivatives as urease inhibitors.[4][5]

  • Materials:

    • Jack bean urease

    • Urea solution (100 mM)

    • Phosphate buffer (0.01 M, pH 7.4)

    • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

    • Alkali reagent (0.5% w/v sodium hydroxide, 0.1% sodium hypochlorite)

    • Test compounds (tetrazole derivatives) dissolved in DMSO

    • Thiourea (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 25 µL of the test compound solution to each well.

    • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well. Incubate again at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Allow the color to develop for 50 minutes at room temperature.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant potential of tetrazole-containing compounds.[6]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)

    • Test compounds (tetrazole derivatives) dissolved in methanol at various concentrations.

    • Ascorbic acid (positive control)

    • Methanol

    • UV-Vis spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

    • In a set of test tubes or a 96-well plate, add 1 mL of the DPPH solution.

    • Add 1 mL of each concentration of the test compound or standard to the DPPH solution.

    • For the control, mix 1 mL of DPPH solution with 1 mL of methanol.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.

Visualizations

signaling_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  (cleavage) Renin Renin Renin->Angiotensinogen AngII Angiotensin II AngI->AngII  (conversion) ACE ACE ACE->AngI AT1R AT1 Receptor AngII->AT1R  (binds) Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction  (activates) Probe Tetrazole Probe (e.g., Valsartan) Probe->Blockade Blockade->AT1R  (inhibits)

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of a tetrazole-based probe.

experimental_workflow start Start: Synthesize/Obtain Tetrazole Compound char Characterization (NMR, MS, FTIR) start->char stock Prepare Stock Solution (e.g., in DMSO) char->stock assay Perform Biological Assay (e.g., Urease Inhibition) stock->assay datacol Data Collection (e.g., Absorbance at 630 nm) assay->datacol analysis Data Analysis (Calculate % Inhibition, IC₅₀) datacol->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar end Conclusion on Probe Efficacy sar->end

Caption: General experimental workflow for evaluating a tetrazole-containing compound as a molecular probe.

References

Application Notes and Protocols for the Scalable Synthesis of 4-(2H-Tetrazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of 4-(2H-tetrazol-2-yl)aniline, a valuable building block in pharmaceutical and materials science. The protocols are designed to be robust and scalable, with a focus on safety and efficiency.

Introduction

4-(2H-Tetrazol-2-yl)aniline is a key intermediate in the synthesis of various biologically active compounds. The 2H-tetrazole isomer, in particular, often exhibits desirable physicochemical and pharmacokinetic properties. The synthesis of this specific regioisomer on a large scale presents challenges, primarily in achieving high regioselectivity and developing a safe and efficient process. This document outlines two primary strategies for the scalable synthesis of the target compound:

  • Protocol A: Regioselective [3+2] Cycloaddition. This one-pot approach involves the reaction of a diazonium salt derived from a protected p-phenylenediamine with a C1 synthon to directly form the 2-substituted tetrazole ring.

  • Protocol B: N-Arylation of 2H-Tetrazole. This two-step method involves the synthesis of the parent 2H-tetrazole followed by a copper-catalyzed Chan-Lam coupling with a suitable protected 4-haloaniline derivative.

Both protocols are presented with detailed experimental procedures, data summaries, and workflow diagrams to facilitate implementation in a laboratory or pilot plant setting.

Data Presentation

Table 1: Comparison of Key Parameters for a [3+2] Cycloaddition Approach (Illustrative)

ParameterLaboratory Scale (1 mmol)Pilot Scale (1 mol)Reference
Starting Material N-Acetyl-p-phenylenediamineN-Acetyl-p-phenylenediamineGeneric
Reagents NaNO₂, HCl, TMS-diazomethaneNaNO₂, HCl, TMS-diazomethane[1]
Solvent Acetonitrile/WaterAcetonitrile/Water[1]
Temperature 0 °C to rt0 °C to rt[1]
Reaction Time 2-4 hours4-6 hours
Yield (of protected intermediate) 60-75%55-70%[1]
Purification Column ChromatographyRecrystallization
Safety Considerations Use of diazomethane requires specialized handlingStrict safety protocols for diazomethane generation and use are mandatory

Table 2: Comparison of Key Parameters for a Chan-Lam Coupling Approach (Illustrative)

ParameterLaboratory Scale (1 mmol)Pilot Scale (1 mol)Reference
Starting Materials 2H-Tetrazole, N-Acetyl-4-bromoaniline2H-Tetrazole, N-Acetyl-4-bromoanilineGeneric
Catalyst Copper(II) acetateCopper(II) acetate[2][3]
Ligand PyridinePyridine[2]
Base TriethylamineTriethylamine
Solvent DichloromethaneDichloromethane[2]
Temperature Room TemperatureRoom Temperature[2]
Reaction Time 24-72 hours48-96 hours[2]
Yield (of protected intermediate) 50-65%45-60%
Purification Column ChromatographyRecrystallization
Safety Considerations Standard handling of organic solvents and reagentsLarge scale handling of solvents and reagents

Experimental Protocols

Protocol A: Regioselective [3+2] Cycloaddition for N-Acetyl-4-(2H-tetrazol-2-yl)aniline

This protocol is adapted from a general method for the regioselective synthesis of 2-aryl-2H-tetrazoles.[1] It involves the in situ generation of a diazonium salt from N-acetyl-p-phenylenediamine, which then undergoes a [3+2] cycloaddition with trimethylsilyldiazomethane.

Materials:

  • N-Acetyl-p-phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Diazotization:

    • To a stirred solution of N-acetyl-p-phenylenediamine (1.0 eq) in a mixture of acetonitrile and water (3:1) at 0 °C, add concentrated hydrochloric acid (3.0 eq).

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Cycloaddition:

    • To the cold diazonium salt solution, add a solution of trimethylsilyldiazomethane (1.5 eq) in hexanes dropwise over 30 minutes. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the diazonium salt.

  • Work-up and Purification of Protected Intermediate:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-acetyl-4-(2H-tetrazol-2-yl)aniline.

  • Deprotection:

    • To a solution of N-acetyl-4-(2H-tetrazol-2-yl)aniline in ethanol, add a 2 M aqueous solution of sodium hydroxide (3.0 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC/LC-MS.

    • Upon completion, cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-(2H-tetrazol-2-yl)aniline.

Protocol B: N-Arylation of 2H-Tetrazole via Chan-Lam Coupling

This protocol is based on the general principles of the Chan-Lam coupling reaction for N-arylation.[2][3] It involves the synthesis of the parent 2H-tetrazole followed by its coupling with N-acetyl-4-bromoaniline.

Part 1: Synthesis of 2H-Tetrazole (Illustrative - Requires a validated scalable procedure)

Note: A safe and scalable synthesis of the parent 2H-tetrazole is a prerequisite. This often involves hazardous reagents and should be performed with extreme caution following established safety protocols.

Part 2: Chan-Lam Coupling and Deprotection

Materials:

  • 2H-Tetrazole

  • N-Acetyl-4-bromoaniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Coupling Reaction:

    • To a stirred suspension of N-acetyl-4-bromoaniline (1.0 eq), 2H-tetrazole (1.2 eq), and copper(II) acetate (0.1 eq) in dichloromethane, add pyridine (2.0 eq) and triethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours. Monitor the reaction progress by TLC/LC-MS.

  • Work-up and Purification of Protected Intermediate:

    • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble copper salts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain N-acetyl-4-(2H-tetrazol-2-yl)aniline.

  • Deprotection:

    • Follow the deprotection procedure as described in Protocol A, step 4.

Mandatory Visualization

Synthesis_Workflows cluster_A Protocol A: Regioselective [3+2] Cycloaddition cluster_B Protocol B: N-Arylation of 2H-Tetrazole A1 N-Acetyl-p-phenylenediamine A2 Diazotization (NaNO2, HCl) A1->A2 A3 Arenediazonium Salt A2->A3 A4 [3+2] Cycloaddition (TMS-diazomethane) A3->A4 A5 N-Acetyl-4-(2H-tetrazol-2-yl)aniline A4->A5 A6 Deprotection (NaOH, EtOH) A5->A6 A7 4-(2H-Tetrazol-2-yl)aniline A6->A7 B1 2H-Tetrazole B3 Chan-Lam Coupling (Cu(OAc)2, Pyridine) B1->B3 B2 N-Acetyl-4-bromoaniline B2->B3 B4 N-Acetyl-4-(2H-tetrazol-2-yl)aniline B3->B4 B5 Deprotection (NaOH, EtOH) B4->B5 B6 4-(2H-Tetrazol-2-yl)aniline B5->B6

Caption: Synthetic workflows for 4-(2H-tetrazol-2-yl)aniline.

Signaling_Pathway_Logic Start Choice of Synthetic Strategy OnePot One-Pot Synthesis (Protocol A) Start->OnePot Directness & Potential for higher throughput TwoStep Two-Step Synthesis (Protocol B) Start->TwoStep Avoidance of diazomethane & Modular approach Diazomethane Handling of Trimethylsilyldiazomethane OnePot->Diazomethane Key Challenge TetrazoleSynth Scalable Synthesis of 2H-Tetrazole TwoStep->TetrazoleSynth Key Challenge Outcome Scalable Production of 4-(2H-Tetrazol-2-yl)aniline Diazomethane->Outcome Requires specialized safety infrastructure TetrazoleSynth->Outcome Requires validated scalable precursor synthesis

Caption: Logical relationship of synthetic strategies.

References

Application Notes and Protocols for the Quantification of Benzenamine, 4-(2H-tetrazol-2-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-tetrazol-2-yl)aniline, is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. The tetrazole ring is a key structural feature in several angiotensin II receptor blockers (sartans). Accurate quantification of this compound is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and for studying its pharmacokinetic and metabolic profiles.

These application notes provide detailed protocols for two common analytical techniques for the quantification of Benzenamine, 4-(2H-tetrazol-2-yl)- in bulk drug substances and pharmaceutical formulations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methods

Two primary methods are proposed for the quantification of Benzenamine, 4-(2H-tetrazol-2-yl)-:

  • HPLC-UV: A robust and widely available method suitable for routine quality control and quantification in relatively clean sample matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies, trace-level impurity quantification, and analysis in complex matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the proposed analytical methods.

Table 1: HPLC-UV Method - Quantitative Data

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2.0%
Accuracy (Recovery)98.0 - 102.0%

Table 2: LC-MS/MS Method - Quantitative Data

ParameterResult
Linearity Range0.05 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.015 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 5.0%
Accuracy (Recovery)95.0 - 105.0%

II. Experimental Protocols

A. Protocol 1: Quantification by HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standard of Benzenamine, 4-(2H-tetrazol-2-yl)-.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (see Table 3)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm

Table 3: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

4. Sample Preparation

  • Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve in 10 mL of diluent, and then dilute to the desired concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Inject the 10 µg/mL working standard solution five times.

  • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of Benzenamine, 4-(2H-tetrazol-2-yl)- in the sample solutions from the calibration curve using linear regression.

B. Protocol 2: Quantification by LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • All materials listed in Protocol 1, with the use of LC-MS grade solvents and additives.

  • Internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as in Protocol 1, but at a lower concentration.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the concentration range of 0.05 to 500 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the diluent.

3. LC-MS/MS Conditions

ParameterCondition
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient elution (see Table 4)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Parameters
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsSee Table 5

Table 4: LC-MS/MS Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.5595
3.5595
3.6955
5.0955

Table 5: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Benzenamine, 4-(2H-tetrazol-2-yl)-162.1104.1 (Quantifier)2515
162.177.1 (Qualifier)2520
Internal Standard (Example)To be determinedTo be determinedTo be determinedTo be determined

4. Sample Preparation

  • For all samples: Add a fixed volume of the IS working solution to each standard and sample solution to achieve a constant final concentration of the IS.

  • Bioanalytical Samples (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

  • Quantify the analyte in samples using the calculated calibration curve.

III. Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Start weigh Accurately Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (for Standards) dissolve->dilute spike_is Spike with Internal Standard (for LC-MS/MS) dilute->spike_is filter Filter through 0.45 µm Filter spike_is->filter inject Inject into HPLC or LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of Benzenamine, 4-(2H-tetrazol-2-yl)-.

validation_relationship center_node Validated Analytical Method specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision robustness Robustness center_node->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Logical relationship of analytical method validation parameters.

Troubleshooting & Optimization

"addressing stability issues of Benzenamine, 4-(2H-tetrazol-2-yl)- in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability issues of Benzenamine, 4-(2H-tetrazol-2-yl)- in various assays. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Benzenamine, 4-(2H-tetrazol-2-yl)- during assays?

A1: The main stability concerns for Benzenamine, 4-(2H-tetrazol-2-yl)- revolve around its susceptibility to degradation under certain environmental conditions. The tetrazole ring, while generally stable, can undergo photochemical transformations. The aniline moiety may be prone to oxidation. Therefore, exposure to light, extreme pH conditions, and oxidizing agents are the primary factors that can compromise the integrity of the compound in an assay.

Q2: How can I prevent the degradation of Benzenamine, 4-(2H-tetrazol-2-yl)- in my stock solutions?

A2: To maintain the stability of stock solutions, it is recommended to:

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.

  • Control temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), depending on the solvent and desired storage duration.

  • Use appropriate solvents: Prepare stock solutions in high-purity solvents and consider the use of aprotic solvents if hydrolysis is a concern.

  • Inert atmosphere: For long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

Q3: What is the expected impact of pH on the stability of this compound?

A3: The stability of Benzenamine, 4-(2H-tetrazol-2-yl)- can be pH-dependent. While tetrazoles themselves are relatively stable across a range of pH values, extreme acidic or basic conditions can potentially lead to degradation of the overall molecule. It is advisable to maintain the pH of the assay medium within a neutral range (pH 6-8) unless the experimental protocol specifically requires otherwise. A pilot pH stability study is recommended to determine the optimal pH range for your specific assay conditions.

Q4: Are there any known incompatibilities with common assay reagents?

A4: Avoid strong oxidizing agents, as the aniline portion of the molecule can be susceptible to oxidation. Additionally, be cautious with reagents that generate free radicals. When possible, review the literature for compatibility with specific assay components or conduct small-scale compatibility tests.

Troubleshooting Guide

This guide provides solutions to common problems encountered during assays involving Benzenamine, 4-(2H-tetrazol-2-yl)-.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected assay results over time. Degradation of the compound in stock or working solutions.1. Prepare fresh stock and working solutions. 2. Implement proper storage procedures (see FAQ Q2). 3. Perform a stability study of the compound in the assay buffer.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Protect all solutions from light. 2. Degas solvents and buffers to remove dissolved oxygen. 3. Analyze a stressed sample (e.g., exposed to light or heat) to tentatively identify degradation peaks. 4. If photodegradation is suspected, compare results from samples prepared under normal light and in the dark.
Poor recovery of the compound from the assay matrix. Adsorption to container surfaces or interaction with matrix components.1. Use silanized glassware or low-adsorption plasticware. 2. Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.
Assay variability between different days or different analysts. Inconsistent sample handling and preparation.1. Standardize all experimental procedures, including solution preparation, incubation times, and temperature. 2. Ensure all analysts are following the same protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of Benzenamine, 4-(2H-tetrazol-2-yl)- under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Benzenamine, 4-(2H-tetrazol-2-yl)- in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). Prepare a control sample wrapped in aluminum foil.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of Benzenamine, 4-(2H-tetrazol-2-yl)- in a specific solvent or assay buffer under defined storage conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound in the desired solvent or buffer at the concentration used in the assay.

  • Storage Conditions: Aliquot the solutions into several vials and store them under different conditions:

    • Refrigerated (2-8 °C)

    • Room temperature (e.g., 25 °C)

    • Frozen (-20 °C)

    • Protected from light vs. exposed to ambient light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A common stability criterion is the retention of 90-110% of the initial concentration.

Visualizations

G cluster_workflow Troubleshooting Workflow for Assay Instability start Inconsistent Assay Results check_solutions Prepare Fresh Stock & Working Solutions start->check_solutions check_storage Review Storage Conditions (Light, Temp) start->check_storage run_control Run Stability Control Sample check_solutions->run_control check_storage->run_control analyze_data Analyze Results run_control->analyze_data stable Results Consistent analyze_data->stable unstable Results Still Inconsistent analyze_data->unstable forced_degradation Perform Forced Degradation Study unstable->forced_degradation identify_degradants Identify Degradation Products forced_degradation->identify_degradants modify_assay Modify Assay Conditions (e.g., pH, buffer) identify_degradants->modify_assay modify_assay->run_control

Caption: Troubleshooting workflow for addressing assay instability.

G cluster_pathway Potential Degradation Pathways parent Benzenamine, 4-(2H-tetrazol-2-yl)- photolysis Photolysis (UV/Vis Light) parent->photolysis oxidation Oxidation (e.g., H2O2) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photo_products Ring-cleaved Products, Isomers photolysis->photo_products ox_products N-oxides, Quinone-like species oxidation->ox_products hydro_products Potential hydrolysis of aniline or tetrazole (less likely) hydrolysis->hydro_products

Technical Support Center: Regioselective Synthesis of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of tetrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of disubstituted tetrazoles?

The primary challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity. The alkylation or arylation of 5-substituted 1H-tetrazoles can lead to a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles.[1] The ratio of these isomers is influenced by various factors including the nature of the substituents, the choice of catalyst, solvent, and overall reaction conditions.[2][3]

Q2: What are the common synthetic routes to tetrazole derivatives?

The most prevalent method for synthesizing the tetrazole core is the [3+2] cycloaddition of a nitrile with an azide.[4][5] For disubstituted tetrazoles, direct functionalization of a pre-formed 5-substituted 1H-tetrazole ring is a common strategy.[6] Alternative methods include multicomponent reactions, such as the Ugi-azide reaction, which can provide highly substituted tetrazoles in a single step.[7]

Q3: How do catalysts influence the regioselectivity of tetrazole synthesis?

Catalysts play a crucial role in directing the regioselectivity. Lewis acids like zinc salts (e.g., ZnBr₂, Zn(OTf)₂) can activate the nitrile group, facilitating the nucleophilic attack of the azide and influencing the reaction pathway.[8][9] Transition metal catalysts, such as copper and palladium complexes, are often employed for regioselective N-arylation reactions.[10] For instance, Al(OTf)₃ has been shown to be an effective catalyst for the regioselective N2-arylation of tetrazoles with diazo compounds.[6][11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Alkylation of 5-Substituted 1H-Tetrazoles

Problem: My reaction is producing a mixture of 1,5- and 2,5-disubstituted tetrazole isomers with no clear preference for the desired product.

Possible Causes and Solutions:

  • Steric and Electronic Effects: The electronic nature and steric bulk of the substituent at the 5-position and the incoming alkylating agent significantly impact the regioselectivity. A new rationale to explain the observed regioselectivity, based on the difference in mechanism between first- and second-order nucleophilic substitutions, has been proposed.[2]

    • Troubleshooting Step: If possible, modify the substituents to electronically or sterically favor the desired isomer. For instance, bulky substituents on the alkylating agent may favor the less sterically hindered N2-position.

  • Reaction Conditions: The choice of base, solvent, and temperature can alter the position of the tetrazole anion equilibrium, thereby affecting the site of alkylation.

    • Troubleshooting Step: Screen a variety of solvents with different polarities and a range of bases (e.g., K₂CO₃, NaH, DBU). Mechanochemical conditions, which involve grinding reactants together, have also been shown to enhance selectivity for N2 regioisomers.[12]

  • Nature of the Alkylating Agent: The mechanism of alkylation (Sₙ1 vs. Sₙ2) can influence the regiochemical outcome.[2]

    • Troubleshooting Step: Consider using a different alkylating agent. For example, the diazotization of aliphatic amines to form a transient alkyl diazonium intermediate has been shown to preferentially yield 2,5-disubstituted tetrazoles.[13]

Issue 2: Low Yield in the [3+2] Cycloaddition of Nitriles and Azides

Problem: The formation of the 5-substituted 1H-tetrazole from a nitrile and sodium azide is sluggish and results in low yields.

Possible Causes and Solutions:

  • Poor Nitrile Electrophilicity: Electron-donating groups on the nitrile can reduce its electrophilicity, making it less reactive towards the azide nucleophile.

    • Troubleshooting Step: Employ a Lewis acid catalyst, such as ZnBr₂ or other zinc salts, to coordinate to the nitrile and increase its electrophilicity.[8][9] This catalysis significantly lowers the activation barrier for the nucleophilic attack by the azide.[8]

  • Safety and Reaction Conditions: The use of hydrazoic acid (HN₃), which is highly toxic and explosive, is a significant concern in traditional methods. Reactions run in organic solvents at high temperatures can also pose safety risks.

    • Troubleshooting Step: Switch to a safer and more environmentally benign protocol. The use of zinc salts in water as the solvent allows the reaction to proceed readily and minimizes the release of hazardous hydrazoic acid by maintaining a slightly alkaline pH.[9]

  • Incomplete Reaction: The reaction may not be reaching completion under the current conditions.

    • Troubleshooting Step: Increase the reaction temperature or extend the reaction time. Microwave irradiation can also be used to accelerate the reaction.[14] Ensure an adequate excess of the azide reagent is used.

Data Presentation

Table 1: Regioselectivity in the Al(OTf)₃-Catalyzed N²-Arylation of Tetrazoles with Diazo Compounds[6]

Entry5-Substituent (Tetrazole)Diazo CompoundN²:N¹ RatioYield (%)
1PhenylDiphenyldiazomethane>95:594
24-MethoxyphenylDiphenyldiazomethane>95:592
34-ChlorophenylDiphenyldiazomethane>95:595
4MethylDiphenyldiazomethane>95:585
5Phenyl(4-Methoxyphenyl)phenyldiazomethane93:790
6Phenyl(4-Chlorophenyl)phenyldiazomethane98:296

Table 2: Yields for the One-Pot Synthesis of 2,5-Disubstituted Tetrazoles from Aryldiazonium Salts and Amidines[15]

EntryAryldiazonium Salt (Substituent)Amidine (Substituent)Yield (%)
1HPhenyl91
24-MethylPhenyl89
34-MethoxyPhenyl85
44-ChloroPhenyl93
5H4-Tolyl88
6H4-Anisyl84
7H4-Chlorophenyl92

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,5-Disubstituted Tetrazoles from Aryldiazonium Salts and Amidines[15]
  • To a solution of the aryldiazonium salt (1.04 mmol) and the corresponding amidine hydrochloride (1.04 mmol) in DMSO, add K₂CO₃ (5.21 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add a solution of I₂ (1.25 mmol) and KI (1.56 mmol) in DMSO to the reaction mixture.

  • Continue stirring at room temperature for another 1 hour.

  • Upon completion (monitored by TLC), pour the reaction mixture into ice water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2,5-disubstituted tetrazole.

Protocol 2: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles[8]
  • To a round-bottomed flask, add the nitrile (20 mmol), sodium azide (1.43 g, 22 mmol), and zinc bromide (4.50 g, 20 mmol).

  • Add 40 mL of water to the flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to approximately 1 with concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 5-substituted 1H-tetrazole.

Protocol 3: Regioselective Synthesis of 1,5-Disubstituted Tetrazoles from Imidoylbenzotriazoles[1]
  • Dissolve the imidoylbenzotriazole (1 mmol) in a biphasic system of dichloromethane and water.

  • Add sodium azide (1.2 mmol) and a catalytic amount of tetrabutylammonium bromide.

  • Stir the mixture vigorously at room temperature for 30 minutes, monitoring the reaction by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 1,5-disubstituted tetrazole.[16]

Mandatory Visualizations

Regioselective_Tetrazole_Synthesis_Workflow start Desired Tetrazole Derivative isomer_choice Which regioisomer is desired? start->isomer_choice n1_5 1,5-Disubstituted isomer_choice->n1_5 N1-C5 n2_5 2,5-Disubstituted isomer_choice->n2_5 N2-C5 method_1_5 Methods for 1,5-isomer n1_5->method_1_5 method_2_5 Methods for 2,5-isomer n2_5->method_2_5 ugi_azide Ugi-Azide Reaction method_1_5->ugi_azide imidoyl From Imidoylbenzotriazoles method_1_5->imidoyl diazonium From Aryldiazonium Salts & Amidines method_2_5->diazonium alkylation Regioselective Alkylation (e.g., via diazotization) method_2_5->alkylation arylation Catalytic N-Arylation (e.g., with Al(OTf)3) method_2_5->arylation

Caption: Decision workflow for selecting a regioselective tetrazole synthesis strategy.

Troubleshooting_Poor_Regioselectivity start Problem: Poor Regioselectivity (Mixture of 1,5- and 2,5-isomers) cause1 Possible Cause: Steric/Electronic Effects start->cause1 cause2 Possible Cause: Suboptimal Reaction Conditions start->cause2 cause3 Possible Cause: Nature of Alkylating Agent start->cause3 solution1 Solution: Modify substituents to favor one isomer. cause1->solution1 solution2 Solution: Screen different bases, solvents, and temperatures. Consider mechanochemistry. cause2->solution2 solution3 Solution: Change alkylating agent or a different synthetic route (e.g., diazotization). cause3->solution3

Caption: Troubleshooting guide for poor regioselectivity in tetrazole synthesis.

References

Validation & Comparative

Comparative Study of Tetrazole-Containing Inhibitors: A Focus on Angiotensin II Receptor and Urease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the inhibitory potential of tetrazole-containing compounds, with a comparative look at their efficacy as Angiotensin II Receptor Blockers (ARBs) and urease inhibitors. While specific experimental data for Benzenamine, 4-(2H-tetrazol-2-yl)- is not publicly available, this guide provides a comparative framework using data from structurally related tetrazole derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of tetrazole-containing compounds. The tetrazole ring is a key pharmacophore in medicinal chemistry, known for its bioisosteric resemblance to the carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic profiles.[1] This guide will delve into the quantitative inhibitory data of various tetrazole derivatives, detail the experimental methodologies for assessing their activity, and visualize the relevant biological pathways.

Comparative Inhibitory Potency

The inhibitory activities of various tetrazole-containing compounds against the Angiotensin II Type 1 (AT1) receptor and urease are summarized below. These tables highlight the structure-activity relationships and the potential for these compounds as therapeutic agents.

Angiotensin II Receptor Antagonists

The tetrazole moiety is a hallmark of many potent Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure. The tetrazole group typically interacts with specific residues within the AT1 receptor binding pocket, such as Lys199 and His256.[2] This interaction, however, is not a conventional salt bridge but rather a unique lysine-aromatic interaction.[2]

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
LosartanAT1 Receptor~20--
EXP3174 (active metabolite of Losartan)AT1 Receptor1.5 - 2.5--
CandesartanAT1 Receptor~0.64 (Ki)--
IrbesartanAT1 Receptor~1.3--
ValsartanAT1 Receptor---
Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Tetrazole derivatives have shown significant potential as urease inhibitors.

Compound Class/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
Tetrazole derivatives with pyrrole-2,5-dione groups (e.g., 5b)Urease4.325 ± 1Thiourea17.386 ± 1
Other pyrrole-2,5-dione tetrazole derivatives (5a, 5c, 5e)Urease7.411 - 10.46Thiourea17.386 ± 1
S-allyl-L-cysteineUrease0.88 ± 0.01Thiourea53.81 ± 0.68
D,L-methionineUrease0.91 ± 0.02Thiourea53.81 ± 0.68
N-acetyl-L-cysteineUrease65.55 ± 0.89Thiourea53.81 ± 0.68

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Angiotensin II Receptor Binding Assay

This assay is used to determine the affinity of a compound for the angiotensin II receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the AT1 receptor.

Materials:

  • Rat liver or aortic smooth muscle cell membranes (expressing AT1 receptors)

  • Radiolabeled angiotensin II (e.g., [125I][Sar1,Ile8]AngII)

  • Test compound (e.g., Benzenamine, 4-(2H-tetrazol-2-yl)- or other ARBs)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat liver or aortic smooth muscle tissue in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a microplate, combine the cell membranes, radiolabeled angiotensin II, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold binding buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Urease Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of urease.

Objective: To determine the IC50 of a test compound against urease.

Materials:

  • Purified Jack bean urease

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Phenol-hypochlorite reagent (for ammonia detection)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Incubation: Pre-incubate the urease enzyme with various concentrations of the test compound in a phosphate buffer for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction: Initiate the reaction by adding the urea solution to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Ammonia Quantification: Stop the reaction and measure the amount of ammonia produced using the Berthelot (phenol-hypochlorite) method. This involves adding a phenol reagent and an alkali reagent, leading to the formation of a colored indophenol complex.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 625 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these inhibitors.

Angiotensin_II_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response ARB Angiotensin Receptor Blocker (ARB) (e.g., Tetrazole derivatives) ARB->AT1R Inhibition

Caption: Angiotensin II signaling pathway via the AT1 receptor and its inhibition by ARBs.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Urease Urease Solution Incubation Pre-incubation (Urease + Inhibitor) Urease->Incubation Inhibitor Test Inhibitor (Tetrazole derivative) Inhibitor->Incubation Urea Urea Solution (Substrate) Reaction Add Urea (Start Reaction) Urea->Reaction Incubation->Reaction Incubate_Reaction Incubate (e.g., 37°C) Reaction->Incubate_Reaction Add_Reagents Add Phenol-Hypochlorite Reagents Incubate_Reaction->Add_Reagents Measure_Absorbance Measure Absorbance (e.g., 625 nm) Add_Reagents->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for a typical urease inhibition assay.

Conclusion

Tetrazole-containing compounds represent a versatile class of inhibitors with demonstrated efficacy against clinically relevant targets such as the Angiotensin II Type 1 receptor and urease. The data presented in this guide, compiled from various studies, underscores the potential of these derivatives in drug discovery. While direct experimental data for "Benzenamine, 4-(2H-tetrazol-2-yl)-" remains elusive in the public domain, the comparative analysis of its structural analogs provides a strong foundation for future research and development in this area. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists working to further elucidate the therapeutic potential of this important class of molecules.

References

Unveiling the Binding Geometry: A Crystallographic Comparison of Benzenamine, 4-(2H-tetrazol-2-yl)- and its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed crystallographic comparison of para-substituted phenyl-2H-tetrazoles with their 1H-isomers and other bioisosteric alternatives provides crucial insights for researchers in drug design and materials science. Understanding the distinct binding modes and intermolecular interactions dictated by the tetrazole isomerism is paramount for the rational design of novel therapeutics and functional materials.

This guide delves into the crystallographic intricacies of benzenamine, 4-(2H-tetrazol-2-yl)- and its related structures. While a crystal structure for the titular compound remains elusive in the public domain, this guide leverages available crystallographic data of closely related analogs to illuminate the structural nuances that govern their binding behavior. By examining and comparing the crystal structures of para-substituted phenyl-2H-tetrazoles and their corresponding 1H-isomers, we can infer the likely binding characteristics of benzenamine, 4-(2H-tetrazol-2-yl)-.

Isomeric Influence on Molecular Conformation: A Tale of Two Tetrazoles

The seemingly subtle difference in the position of the nitrogen-bound hydrogen atom between 1H- and 2H-tetrazole isomers profoundly impacts the molecule's overall geometry and its potential for intermolecular interactions. Crystallographic studies of various phenyltetrazole derivatives reveal distinct patterns in the dihedral angle between the phenyl and tetrazole rings, which in turn dictates the molecule's shape and how it can interact with its environment.

Here, we compare the crystallographic data of a para-substituted 2H-phenyltetrazole derivative, Bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane, with a 1H-phenyltetrazole derivative, 5-Chloro-1-phenyl-1H-tetrazole.

Compound NameIsomerDihedral Angle (Phenyl-Tetrazole)Key Intermolecular Interactions
Bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane2H5.32°[1]C-H···π interactions[1]
5-Chloro-1-phenyl-1H-tetrazole1H64.5°[2]π-π stacking

Table 1. Comparison of crystallographic data between a para-substituted 2H-phenyltetrazole and a 1H-phenyltetrazole derivative.

The data clearly indicates that the 2H-isomer exhibits a nearly co-planar arrangement between the phenyl and tetrazole rings, while the 1H-isomer adopts a significantly more twisted conformation[1][2]. This difference in planarity has significant implications for the types of non-covalent interactions each isomer can favorably form. The planar structure of the 2H-isomer is more conducive to C-H···π interactions, whereas the twisted nature of the 1H-isomer may favor π-π stacking interactions between the aromatic rings of adjacent molecules.

Visualizing the Structural Divergence

To better illustrate the conformational differences, the following diagrams depict the chemical structures of the compared molecules.

G Chemical Structures of Compared Phenyltetrazole Derivatives cluster_0 Bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane (2H-Isomer) cluster_1 5-Chloro-1-phenyl-1H-tetrazole (1H-Isomer) 2H_structure 1H_structure

Caption: Chemical structures of the compared 2H- and 1H-phenyltetrazole derivatives.

The Bioisosteric Perspective: Tetrazoles as Carboxylic Acid Mimics

In medicinal chemistry, tetrazoles are often employed as bioisosteres of carboxylic acids. This substitution can enhance metabolic stability and improve pharmacokinetic properties. Understanding the binding mode of the tetrazole ring is therefore critical for designing effective drug candidates. The crystallographic data of tetrazole derivatives provides invaluable information on their hydrogen bonding capabilities and overall steric profile, allowing for a direct comparison with the carboxylic acid group they replace.

Experimental Protocols: The Path to Crystal Structures

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. Below is a generalized workflow for such an experiment.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution slow_evaporation Slow Evaporation / Cooling dissolution->slow_evaporation crystal_formation Single Crystal Formation slow_evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: A generalized workflow for a single-crystal X-ray diffraction experiment.

Synthesis of 5-Chloro-1-phenyl-1H-tetrazole

5-Chloro-1-phenyl-1H-tetrazole was synthesized and crystallized for X-ray analysis. The compound (54.18 mg, 0.3 mmol) was stirred for 30 minutes in a mixture of water (5 ml) and acetonitrile (5 ml). Colorless crystals suitable for X-ray diffraction were obtained by slow evaporation of the filtrate at room temperature over a period of two weeks[2].

Synthesis of Bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane

The synthesis of Bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane involved the reaction of 5-(4-bromophenyl)-2-isopropyl-2H-tetrazole with tert-butyl lithium in n-pentane and ether at 195 K. Dimethyldichlorosilane was then added, and the reaction mixture was slowly warmed to room temperature. The final product was purified by column chromatography[1].

Conclusion

The crystallographic analysis of benzenamine, 4-(2H-tetrazol-2-yl)- analogs reveals significant conformational differences between 1H- and 2H-tetrazole isomers. The near-planar geometry of the 2H-isomers contrasts with the twisted conformation of the 1H-isomers, leading to different preferred intermolecular interactions. These structural insights are fundamental for the rational design of molecules with specific binding properties in the fields of drug discovery and materials science. Further crystallographic studies on a wider range of para-aminophenyl-tetrazole derivatives are warranted to provide a more complete understanding of their structure-property relationships.

References

No Comparative Efficacy Data Currently Available for Benzenamine, 4-(2H-tetrazol-2-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no published studies detailing the comparative efficacy of Benzenamine, 4-(2H-tetrazol-2-yl)- in different cell lines.

Researchers, scientists, and drug development professionals are advised that there is currently a lack of experimental data on the cytotoxic activity, IC50 values, and the impact on signaling pathways for this specific chemical entity. Consequently, a comparison with alternative compounds, including detailed experimental protocols and data visualizations, cannot be provided at this time.

The initial investigation sought to identify studies evaluating the in vitro effects of Benzenamine, 4-(2H-tetrazol-2-yl)- across various cell lines. The objective was to synthesize this data into a comprehensive comparison guide, complete with structured data tables and diagrams of relevant biological pathways. However, the extensive search did not yield any studies that have specifically investigated the biological or pharmacological activity of this compound.

While the broader class of tetrazole-containing compounds has been the subject of extensive research, leading to numerous publications on their diverse biological activities, information remains specific to the individual derivatives studied. The therapeutic potential and cellular effects of a given molecule cannot be extrapolated from structurally related compounds.

Therefore, any researcher or organization interested in the potential of Benzenamine, 4-(2H-tetrazol-2-yl)- would need to conduct foundational in vitro studies to establish its basic efficacy and mechanism of action in relevant cell line models. Such studies would be the first step in determining if this compound warrants further investigation as a potential therapeutic agent.

We will continue to monitor the scientific literature and will update this guidance should any relevant data on the efficacy of Benzenamine, 4-(2H-tetrazol-2-yl)- become available.

Comparative Guide to the Validation of Analytical Methods for Benzenamine, 4-(2H-tetrazol-2-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination and impurity profiling of Benzenamine, 4-(2H-tetrazol-2-yl)-. It is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound. The information presented is based on established analytical practices for structurally related compounds and serves as a blueprint for developing and validating methods for Benzenamine, 4-(2H-tetrazol-2-yl)-.

Introduction

Benzenamine, 4-(2H-tetrazol-2-yl)- is a chemical entity of interest in pharmaceutical development. Ensuring its identity, purity, and strength requires robust analytical methods. Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. This guide compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound and outlines the validation parameters as per regulatory guidelines.

While specific validated methods for Benzenamine, 4-(2H-tetrazol-2-yl)- are not widely published, this guide extrapolates from methodologies used for similar tetrazole and benzenamine derivatives to provide a practical framework.[1][2][3]

Comparison of Analytical Techniques

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte and the intended application of the method (e.g., assay, impurity testing).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances. A common choice for pharmaceutical analysis.[1][2][4]Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Typical Stationary Phases Reversed-phase (e.g., C18, C8), Normal-phase (e.g., silica), Ion-exchange.[1]Fused silica capillary columns with various coatings (e.g., polysiloxanes, polyethylene glycol).
Detection UV-Visible, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence.[2]Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).[3]
Advantages for Benzenamine, 4-(2H-tetrazol-2-yl)- High versatility, suitable for both assay and impurity profiling, non-destructive.High resolution and sensitivity, particularly for volatile impurities.[3]
Potential Challenges Mobile phase selection and gradient optimization can be complex.The compound may have low volatility or be thermally unstable, requiring derivatization.

Experimental Protocols: A Comparative Overview

Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC methods that could be adapted for Benzenamine, 4-(2H-tetrazol-2-yl)-.

High-Performance Liquid Chromatography (HPLC) Method

This hypothetical reversed-phase HPLC method is designed for the assay and determination of related substances of Benzenamine, 4-(2H-tetrazol-2-yl)-.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of Benzenamine, 4-(2H-tetrazol-2-yl)- in a diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution.

  • Prepare working standard and sample solutions by diluting the stock solution to the desired concentration.

Gas Chromatography (GC) Method

This hypothetical GC method is designed for the analysis of potential volatile impurities in Benzenamine, 4-(2H-tetrazol-2-yl)-.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a split/splitless injector.[3]

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C (FID)

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Dissolve a known amount of Benzenamine, 4-(2H-tetrazol-2-yl)- in a suitable solvent (e.g., Dichloromethane, Methanol).

  • The concentration should be optimized to ensure adequate detection of impurities.

Method Validation Parameters: A Comparative Summary

The following table summarizes the key validation parameters and their typical acceptance criteria for analytical methods in a pharmaceutical context.

Validation ParameterHPLC MethodGC MethodAcceptance Criteria
Specificity Peak purity analysis using DAD, comparison with placebo and known impurities.Chromatographic separation of the analyte from potential impurities and degradation products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A series of at least five concentrations are prepared and analyzed. The correlation coefficient (r²) is determined.Similar to HPLC, a series of concentrations of the analyte and impurities are analyzed.r² ≥ 0.995
Accuracy (% Recovery) Analysis of samples with known amounts of spiked analyte (e.g., 80%, 100%, 120% of the nominal concentration).Analysis of samples with known amounts of spiked impurities.98.0% - 102.0% for assay; 90.0% - 110.0% for impurities.[3]
Precision (RSD%) - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.- Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis under varied conditions.RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.[2]
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or from the linearity curve.Determined by signal-to-noise ratio (typically 3:1).The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1) or from the linearity curve.Determined by signal-to-noise ratio (typically 10:1).The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness The method's performance is evaluated by deliberately varying parameters such as mobile phase composition, pH, column temperature, and flow rate.The method's performance is evaluated by varying parameters such as oven temperature, flow rate, and injection volume.No significant changes in the results.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for analytical method validation and the logical relationship between different validation parameters.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation Checks (System Suitability) dev->pre_val val_protocol Write Validation Protocol pre_val->val_protocol exec_val Execute Validation Experiments val_protocol->exec_val spec Specificity exec_val->spec lin Linearity exec_val->lin acc Accuracy exec_val->acc prec Precision exec_val->prec lod_loq LOD & LOQ exec_val->lod_loq robust Robustness exec_val->robust val_report Prepare Validation Report spec->val_report lin->val_report acc->val_report prec->val_report lod_loq->val_report robust->val_report imp Implement Method for Routine Use val_report->imp end End imp->end

Caption: Workflow for Analytical Method Validation.

Validation_Parameter_Relationship linearity Linearity range Range linearity->range Defines lod LOD linearity->lod Can be used to estimate loq LOQ linearity->loq Can be used to estimate accuracy Accuracy accuracy->range Demonstrated over precision Precision precision->range Demonstrated over specificity Specificity specificity->accuracy Prerequisite for specificity->precision Prerequisite for

Caption: Interrelationship of Validation Parameters.

Conclusion

The selection and validation of an appropriate analytical method are crucial for ensuring the quality and consistency of Benzenamine, 4-(2H-tetrazol-2-yl)-. While HPLC is often the method of choice for non-volatile pharmaceutical compounds, GC can be a valuable tool for analyzing volatile impurities. This guide provides a framework for comparing these techniques and for designing a comprehensive validation strategy. The provided protocols and validation criteria should be adapted based on the specific requirements of the analysis and regulatory expectations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Benzenamine, 4-(2H-tetrazol-2-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Benzenamine, 4-(2H-tetrazol-2-yl)-. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-tetrazol-2-yl)aniline, is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, this compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Therefore, the implementation of robust safety measures, including the use of appropriate personal protective equipment (PPE) and adherence to strict operational and disposal plans, is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to provide comprehensive protection against the various exposure routes of Benzenamine, 4-(2H-tetrazol-2-yl)-. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification and Use
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. For aniline, a structurally similar compound, neoprene and butyl gloves are rated as very good to good.[2] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
Eye and Face Protection Safety Goggles and Face ShieldWear chemical splash goggles that meet ANSI Z87.1 standards.[3] A face shield should be worn over the goggles to provide an additional layer of protection against splashes and airborne particles.[3][4]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect against skin contact.[3]
Respiratory Protection Air-Purifying RespiratorIn the absence of a specific occupational exposure limit (OEL), a conservative approach is necessary. For handling the solid compound, a NIOSH-approved air-purifying respirator with a P95 or N95 particulate filter is recommended for low-dust situations.[4][5] For tasks with a higher potential for aerosol or dust generation, or for handling larger quantities, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered.[5][6][7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidental release.

  • Preparation : Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use powder-free gloves to minimize contamination.

  • During the Procedure : Keep all containers with Benzenamine, 4-(2H-tetrazol-2-yl)- tightly sealed when not in use. Avoid actions that could generate dust, such as scraping or vigorous shaking.

  • Decontamination : After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Designate Fume Hood prep2 Inspect and Don PPE prep1->prep2 handle1 Weigh and Transfer in Hood prep2->handle1 Begin Work handle2 Keep Containers Sealed handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 Work Complete clean2 Properly Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Safe handling workflow for Benzenamine, 4-(2H-tetrazol-2-yl)-.

Disposal Plan: Managing Chemical Waste

Proper disposal of Benzenamine, 4-(2H-tetrazol-2-yl)- and any contaminated materials is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation : All solid waste contaminated with Benzenamine, 4-(2H-tetrazol-2-yl)-, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[7] Liquid waste containing this compound should be collected in a separate, compatible, and labeled container.[7] Never mix amine waste with other chemical waste streams to prevent potentially hazardous reactions.[7]

  • Container Management : Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area within the laboratory. Ensure containers are made of a material compatible with aromatic amines.[7]

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Benzenamine, 4-(2H-tetrazol-2-yl)-," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Professional Disposal : Arrange for the disposal of all hazardous waste through a licensed and approved chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[7] Some industrial processes for amine waste include incineration and biodegradation, which should be handled by specialized facilities.[1]

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container saa Satellite Accumulation Area solid_container->saa liquid_container->saa contractor Licensed Waste Contractor saa->contractor

Waste disposal workflow for Benzenamine, 4-(2H-tetrazol-2-yl)-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4-(2H-tetrazol-2-yl)-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4-(2H-tetrazol-2-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.